8,8'-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride
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Overview
Description
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of two quinoline moieties connected via a disulfide bond and carboxylic acid groups at the 3-position of each quinoline ring. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride typically involves the following steps:
Formation of Quinoline-3-carboxylic Acid: The quinoline-3-carboxylic acid can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of Disulfide Bond: The disulfide bond can be introduced by oxidizing thiol groups.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiol groups.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an aqueous or organic solvent.
Reduction: Dithiothreitol or other reducing agents in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid or a coupling reagent.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The disulfide bond can undergo redox reactions, affecting cellular redox balance and leading to oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: A simpler analog without the disulfide bond.
8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.
Quinoline-2-carboxylic acid: A quinoline derivative with a carboxylic acid group at the 2-position
Uniqueness
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) dihydrochloride is unique due to the presence of the disulfide bond, which imparts distinct redox properties and potential for forming complex structures. This compound’s dual quinoline moieties also enhance its biological activity compared to simpler quinoline derivatives .
Properties
Molecular Formula |
C20H14Cl2N2O4S2 |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
8-[(3-carboxyquinolin-8-yl)disulfanyl]quinoline-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C20H12N2O4S2.2ClH/c23-19(24)13-7-11-3-1-5-15(17(11)21-9-13)27-28-16-6-2-4-12-8-14(20(25)26)10-22-18(12)16;;/h1-10H,(H,23,24)(H,25,26);2*1H |
InChI Key |
PTYACCINCUGIAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)O)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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